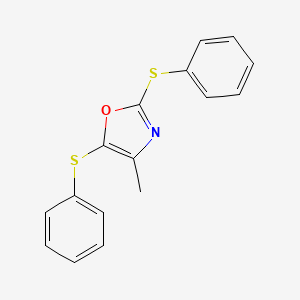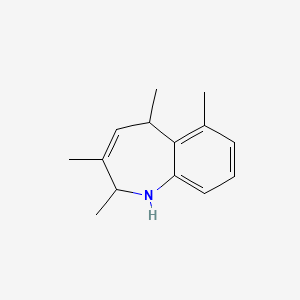
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a seven-membered azepine ring fused with a benzene ring, and it is substituted with four methyl groups at positions 2, 3, 5, and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reductive rearrangement of oximes in the presence of boron hydride and dimethyl sulfide complex has been reported as an effective method . Another method involves the acylation of 3-phenylpropan-1-amine followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, plays a crucial role in scaling up the production process. The choice of solvents and purification techniques also impacts the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated benzazepine derivatives. Substitution reactions can result in a wide range of functionalized benzazepines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: Its chemical properties make it useful in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzazepine: A parent compound with a similar structure but without the methyl substitutions.
2-Benzazepine: Another isomer with different substitution patterns.
3-Benzazepine: A third isomer with unique properties and biological activities.
Uniqueness
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups may enhance its stability and modify its interaction with biological targets compared to other benzazepine derivatives.
Propriétés
Numéro CAS |
92617-30-6 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
2,3,5,6-tetramethyl-2,5-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C14H19N/c1-9-6-5-7-13-14(9)11(3)8-10(2)12(4)15-13/h5-8,11-12,15H,1-4H3 |
Clé InChI |
AXSLWQBNRXIAKO-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(C(NC2=CC=CC(=C12)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


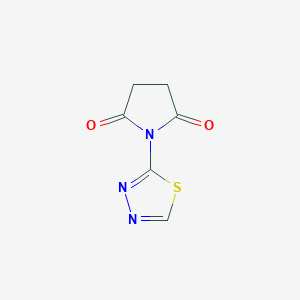

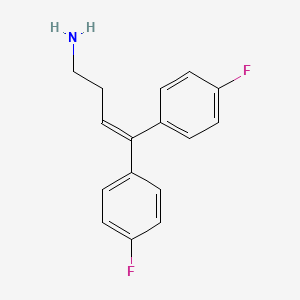
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
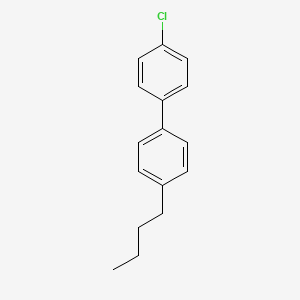
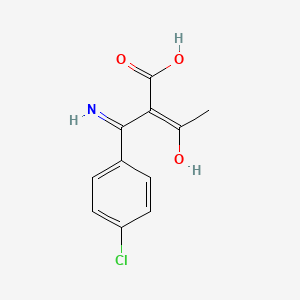
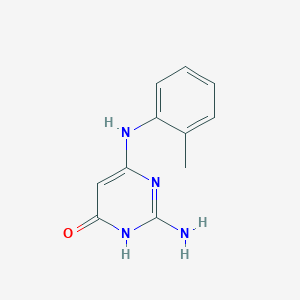
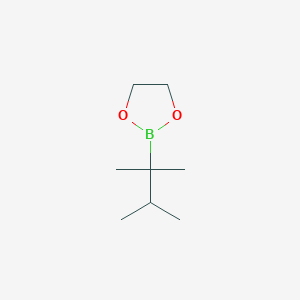
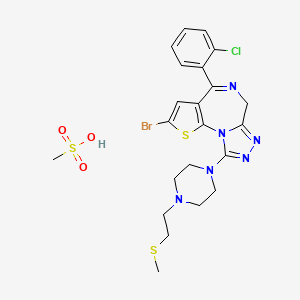
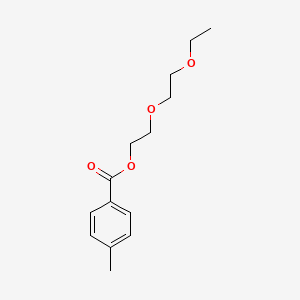

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)
